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Compound of Interest

Compound Name: 2,5-Dimethoxypyrimidin-4-amine

Cat. No.: B1331116 Get Quote

The 2,5-dimethoxypyrimidin-4-amine scaffold is a key building block in the development of

targeted therapeutic agents, particularly in the realm of oncology. Its utility has been highlighted

in the synthesis of potent inhibitors of the ERK/MAPK signaling pathway, a critical mediator of

cell proliferation and survival. This guide provides a comparative analysis of derivatives based

on this scaffold, summarizing their structure-activity relationships (SAR), experimental

protocols, and the biological context of their intended targets.

Structure-Activity Relationship (SAR) Analysis
While extensive, publicly available SAR studies on a broad series of 2,5-dimethoxypyrimidin-
4-amine derivatives are limited, analysis of existing research, including patent literature,

reveals key insights into their biological activity. The primary therapeutic application identified

for derivatives of this scaffold is the inhibition of protein kinases, specifically Extracellular

signal-Regulated Kinases 1 and 2 (ERK1/2).

The 2,5-dimethoxypyrimidin-4-amine core typically serves as a hinge-binding motif, a

common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring are

believed to form hydrogen bonds with the backbone amide residues of the kinase hinge region,

anchoring the inhibitor in the ATP-binding pocket.

Key SAR observations include:
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The 4-amino group: This group is crucial for the biological activity of these derivatives. It

often serves as a linker to other aromatic or heteroaromatic moieties that occupy different

regions of the ATP-binding site. Modifications at this position are a primary focus for

modulating potency and selectivity.

The 2- and 5-methoxy groups: The methoxy groups at the 2 and 5 positions of the pyrimidine

ring are important for optimizing the electronic properties and conformational rigidity of the

scaffold. They can also contribute to favorable interactions within the kinase active site.

Substitutions on linked moieties: The nature of the chemical groups attached to the 4-amino

linker significantly influences the inhibitory activity. These groups extend into other pockets of

the kinase, and their size, lipophilicity, and hydrogen bonding potential are critical

determinants of potency and selectivity. For instance, in the context of ERK inhibitors, these

moieties are designed to interact with specific amino acid residues unique to the ERK kinase

family.

Comparative Data of 2,5-Dimethoxypyrimidin-4-
amine Derivatives
The following table summarizes key derivatives of 2,5-dimethoxypyrimidin-4-amine and their

intended biological application as described in the patent literature. Due to the nature of the

source, specific quantitative activity data (e.g., IC50 values) are not provided; however, the

intended target is noted.

Derivative Structure (Core
Scaffold Highlighted)

Intended Biological Target Reference

N-(2-((2-((2,5-

dimethoxypyrimidin-4-

yl)amino)-5-fluoropyridin-4-

yl)amino)phenyl)acrylamide

ERK1/2 Kinase [1][2]

N-(5-chloro-2-((2-((2,5-

dimethoxypyrimidin-4-

yl)amino)-5-fluoropyridin-4-

yl)amino)phenyl)acrylamide

ERK1/2 Kinase [1][2]
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Experimental Protocols
General Synthesis of 2,5-Dimethoxypyrimidin-4-amine
Derivatives (e.g., ERK Inhibitors)
This protocol is a representative example for the synthesis of N-aryl-2,5-dimethoxypyrimidin-
4-amine derivatives.

Materials:

4-chloro-2,5-dimethoxypyrimidine

Substituted aniline (e.g., 4-amino-N-(2-aminophenyl)benzamide)

Palladium catalyst (e.g., Pd2(dba)3)

Ligand (e.g., Xantphos)

Base (e.g., Cs2CO3)

Solvent (e.g., 1,4-dioxane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 4-chloro-2,5-dimethoxypyrimidine (1 equivalent), the substituted

aniline (1.1 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and

base (2 equivalents).

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

Add degassed solvent (e.g., 1,4-dioxane) to the mixture.

Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for a designated

time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate gradient) to yield the desired derivative.

In Vitro ERK2 Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized

compounds against ERK2 kinase.

Materials:

Recombinant human ERK2 enzyme

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

ATP

Substrate (e.g., Myelin Basic Protein, MBP)

Test compounds (dissolved in DMSO)

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

96-well plates

Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare a reaction mixture containing kinase buffer, the substrate (e.g., MBP), and

recombinant ERK2 enzyme in a 96-well plate.
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Add the test compounds at various concentrations (typically in a serial dilution) to the wells.

Include a positive control (known ERK2 inhibitor) and a negative control (DMSO vehicle).

Pre-incubate the plate at a specific temperature (e.g., 30 °C) for a short period (e.g., 10-15

minutes).

Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP to

each well.

Incubate the plate at the reaction temperature for a defined time (e.g., 30-60 minutes).

Stop the reaction by spotting a portion of the reaction mixture from each well onto

phosphocellulose paper.

Wash the phosphocellulose paper multiple times with the wash buffer to remove

unincorporated radiolabeled ATP.

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

control.

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity

by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: The ERK/MAPK signaling cascade and the point of inhibition by 2,5-
dimethoxypyrimidin-4-amine derivatives.
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Caption: A generalized workflow for the synthesis and evaluation of 2,5-dimethoxypyrimidin-
4-amine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.benchchem.com/product/b1331116#structure-
activity-relationship-sar-of-2-5-dimethoxypyrimidin-4-amine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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